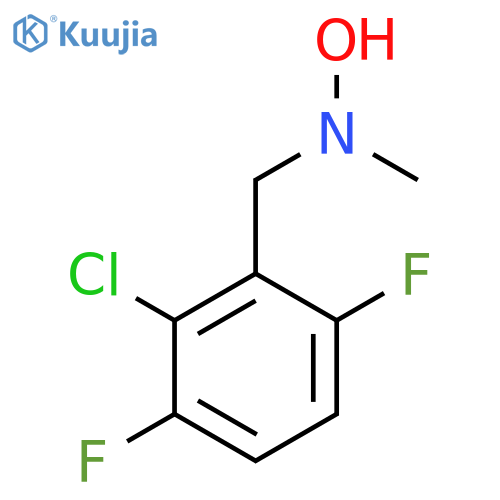

Cas no 2229428-81-1 (N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine)

2229428-81-1 structure

商品名:N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine

N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine

- 2229428-81-1

- EN300-1993325

- N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine

-

- インチ: 1S/C8H8ClF2NO/c1-12(13)4-5-6(10)2-3-7(11)8(5)9/h2-3,13H,4H2,1H3

- InChIKey: IRLBWNDRKRKXLU-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C=1CN(C)O)F)F

計算された属性

- せいみつぶんしりょう: 207.0262479g/mol

- どういたいしつりょう: 207.0262479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 23.5Ų

N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1993325-5.0g |

N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |

2229428-81-1 | 5g |

$2110.0 | 2023-06-02 | ||

| Enamine | EN300-1993325-1.0g |

N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |

2229428-81-1 | 1g |

$728.0 | 2023-06-02 | ||

| Enamine | EN300-1993325-2.5g |

N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |

2229428-81-1 | 2.5g |

$1428.0 | 2023-09-16 | ||

| Enamine | EN300-1993325-0.25g |

N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |

2229428-81-1 | 0.25g |

$670.0 | 2023-09-16 | ||

| Enamine | EN300-1993325-10.0g |

N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |

2229428-81-1 | 10g |

$3131.0 | 2023-06-02 | ||

| Enamine | EN300-1993325-0.05g |

N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |

2229428-81-1 | 0.05g |

$612.0 | 2023-09-16 | ||

| Enamine | EN300-1993325-0.5g |

N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |

2229428-81-1 | 0.5g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1993325-1g |

N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |

2229428-81-1 | 1g |

$728.0 | 2023-09-16 | ||

| Enamine | EN300-1993325-0.1g |

N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |

2229428-81-1 | 0.1g |

$640.0 | 2023-09-16 | ||

| Enamine | EN300-1993325-10g |

N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |

2229428-81-1 | 10g |

$3131.0 | 2023-09-16 |

N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

2229428-81-1 (N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量